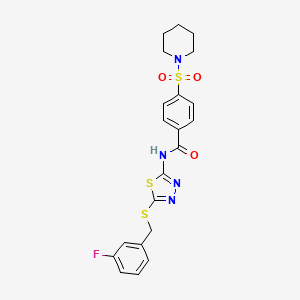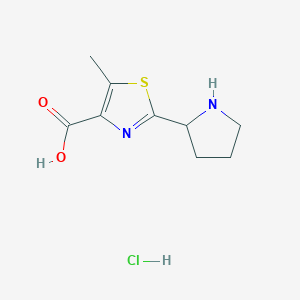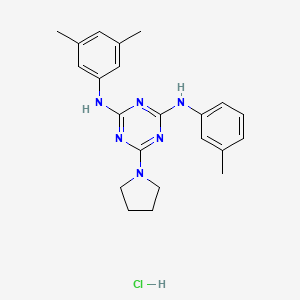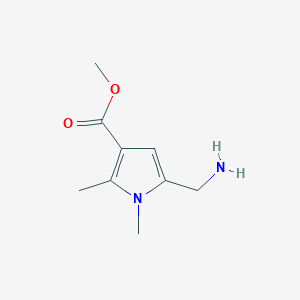![molecular formula C14H15N5O3S2 B2528569 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1795408-75-1](/img/structure/B2528569.png)
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. The presence of the imidazole ring, a common moiety in many biologically active compounds, suggests potential pharmacological properties. The sulfonamide group is often associated with enzyme inhibition, as seen in carbonic anhydrase inhibitors . The benzo[d]thiazole moiety is another pharmacophore that is frequently encountered in medicinal chemistry, with various derivatives showing different biological activities, including anticancer and anti-inflammatory effects .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the cyclization of thioamides. For instance, the synthesis of N-substituted imidazolylbenzamides, which share structural similarities with the compound , has been described, indicating that the imidazole moiety can be a viable functional group for producing biological activity . Additionally, the synthesis of benzothiazine derivatives, which are structurally related to benzo[d]thiazole, involves interactions with aminopyridines and imidazolides, suggesting possible synthetic routes for the compound of interest . The synthesis of thiazole derivatives has also been reported, where cyclization of thioamide is a key step .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide can be confirmed using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis . These techniques provide insights into the arrangement of functional groups and the overall conformation of the molecule, which are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Compounds containing the imidazole ring can participate in various chemical reactions. For example, the reaction of nitroso compounds with thiols can lead to the formation of N-hydroxy-sulfonamide adducts, indicating that the imidazole ring can be involved in reactions with glutathione, which may have implications for detoxification mechanisms . The reactivity of the imidazole ring in the compound of interest could similarly lead to the formation of adducts with biological thiols.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfonamide group could confer water solubility and the potential for hydrogen bonding, which is important for interaction with enzymes . The benzo[d]thiazole core may contribute to the compound's lipophilicity, affecting its ability to cross cell membranes . The overall physicochemical properties would play a significant role in the compound's pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that compounds with the 1H-imidazol-1-yl moiety, similar to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide, exhibit potential in cardiac electrophysiological activity. These compounds demonstrate potency comparable to known class III agents in in vitro Purkinje fiber assays, suggesting a promising avenue for the development of selective class III electrophysiological agents (Morgan et al., 1990).
Antimicrobial and Antiproliferative Agents
A series of N-ethyl-N-methylbenzenesulfonamide derivatives, including structures analogous to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide, have been synthesized and shown to possess potent antimicrobial and antiproliferative activities. These compounds were evaluated against various human cell lines, highlighting their potential in treating infectious diseases and cancer (Abd El-Gilil, 2019).
Carbonic Anhydrase Inhibition
Research has also focused on the inhibition of carbonic anhydrase isoforms by benzo[d]thiazole-5- and 6-sulfonamides, indicating significant potential for these compounds in treating conditions like glaucoma. This research suggests that minor modifications to the molecular structure can dramatically affect their activity, providing a path for the development of new therapeutic agents (Abdoli et al., 2017).
Antibacterial Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar to the compound , has been explored for their antibacterial properties. This research aims to develop compounds with high antibacterial activities, potentially offering new treatments for bacterial infections (Azab et al., 2013).
Sulfonamide Synthesis and Applications
The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, involving compounds akin to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide, has been documented. These novel cyclic sulfonamides exhibit potential as histamine H3 receptor antagonists, indicating their utility in developing treatments for various physiological disorders (Greig et al., 2001).
properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-19-7-13(16-8-19)24(21,22)18-5-4-15-14(20)10-2-3-11-12(6-10)23-9-17-11/h2-3,6-9,18H,4-5H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIIKXGBJAESBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

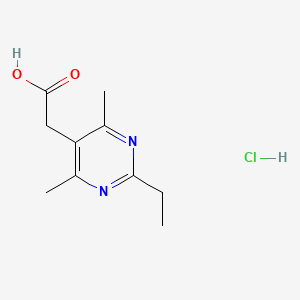
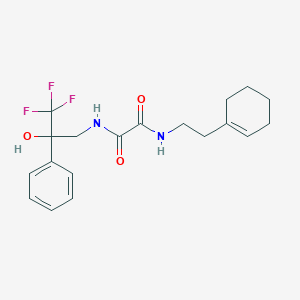
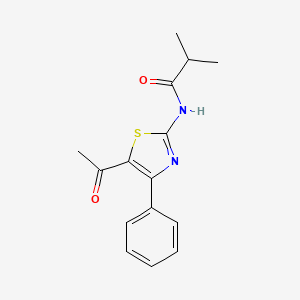
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
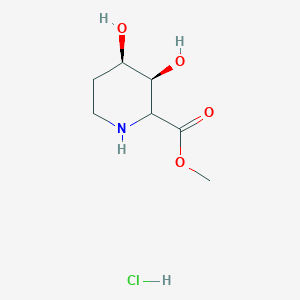
![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)
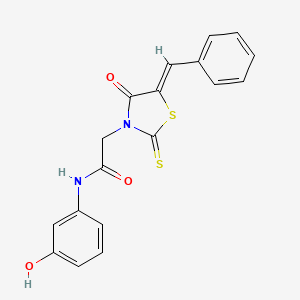
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)
